

# JBJ-07-149: A Ligand for PROTAC-Mediated Degradation of Mutant EGFR

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

Acquired resistance to tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. Allosteric inhibitors offer a promising strategy to overcome this resistance.

JBJ-07-149 is an allosteric inhibitor of EGFR, specifically targeting the L858R/T790M mutant.

[1][2] This guide provides a comprehensive overview of JBJ-07-149 and its application as a ligand in the development of Proteolysis Targeting Chimeras (PROTACs), focusing on the well-characterized PROTAC DDC-01-163.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins. They consist of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

### **JBJ-07-149** and the PROTAC DDC-01-163

**JBJ-07-149** serves as the target-binding ligand in the PROTAC DDC-01-163.[2] DDC-01-163 links **JBJ-07-149** to a pomalidomide derivative, which recruits the Cereblon (CRBN) E3 ligase. [3][4] This design enables the targeted degradation of mutant EGFR.



# **Signaling Pathway of DDC-01-163**



Click to download full resolution via product page

Caption: Mechanism of DDC-01-163 mediated degradation of mutant EGFR.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data for **JBJ-07-149** and the PROTAC DDC-01-163.

## Table 1: In Vitro Activity of JBJ-07-149



| Parameter             | Target           | Value    | Reference(s) |
|-----------------------|------------------|----------|--------------|
| IC50                  | EGFR L858R/T790M | 1.1 nM   | [5]          |
| EC50                  | Ba/F3 cells      | 4.9 μΜ   | [5]          |
| EC50 (with Cetuximab) | Ba/F3 cells      | 0.148 μΜ | [6]          |

Table 2: In Vitro and Cellular Activity of DDC-01-163

| Parameter             | Target/Cell Line           | Value            | Reference(s) |
|-----------------------|----------------------------|------------------|--------------|
| IC50                  | EGFR L858R/T790M           | 45 nM            | [3][4]       |
| EC50                  | L858R/T790M Ba/F3 cells    | 96 nM            | [3]          |
| Dmax (at 0.1 μM, 24h) | L858R/T790M Ba/F3<br>cells | ~40% degradation | [2]          |

# **Experimental Protocols**

Detailed methodologies for the key experiments cited in the development and characterization of **JBJ-07-149** and DDC-01-163 are provided below.

# **Experimental Workflow**



Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating an EGFR PROTAC.

# In Vitro Kinase Assay (HTRF) for IC50 Determination



This protocol is based on a standard Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay format.[7][8]

Objective: To determine the concentration of **JBJ-07-149** or DDC-01-163 that inhibits 50% of the EGFR L858R/T790M kinase activity.

#### Materials:

- Recombinant human EGFR L858R/T790M enzyme
- · HTRF Kinase Assay Buffer
- ATP
- Biotinylated substrate peptide (e.g., Poly-GT)
- Europium cryptate-labeled anti-phosphotyrosine antibody
- Streptavidin-XL665
- JBJ-07-149 and DDC-01-163
- 384-well low-volume white microplates
- HTRF-compatible plate reader

#### Procedure:

- Prepare serial dilutions of JBJ-07-149 and DDC-01-163 in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.
- Add the diluted compounds to the wells of a 384-well plate.
- Add the EGFR L858R/T790M enzyme to the wells.
- Initiate the kinase reaction by adding a mixture of ATP and biotinylated substrate peptide.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).



- Stop the reaction by adding a detection mixture containing EDTA, Europium cryptate-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.
- Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
- Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.
- Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.

# Ba/F3 Cell Proliferation Assay for EC50 Determination

This protocol is based on standard procedures for Ba/F3 cell-based assays.[9][10][11]

Objective: To determine the concentration of **JBJ-07-149** or DDC-01-163 that inhibits the proliferation of Ba/F3 cells expressing mutant EGFR by 50%.

#### Materials:

- Ba/F3 cells stably expressing EGFR L858R/T790M
- Ba/F3 cells expressing wild-type EGFR (as a control)
- RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
- JBJ-07-149 and DDC-01-163
- Cetuximab (for experiments assessing its combinatorial effect)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer

#### Procedure:



- Culture the Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics. For parental Ba/F3 cells, the medium should also contain IL-3.
- Wash the cells to remove IL-3 and resuspend them in an assay medium.
- Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well.
- Add serial dilutions of JBJ-07-149 or DDC-01-163 to the wells. For combination experiments, also add a fixed concentration of Cetuximab.[6]
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for a short period to stabilize the luminescent signal.
- · Measure the luminescence using a plate reader.
- Plot the cell viability against the compound concentration to determine the EC50 value.

### Western Blot for EGFR Degradation

This protocol is a standard method for assessing protein degradation.[2][12]

Objective: To quantify the reduction in EGFR protein levels in cells treated with DDC-01-163.

#### Materials:

- Ba/F3 cells expressing EGFR L858R/T790M or H1975 human NSCLC cell line
- DDC-01-163
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-total EGFR, anti-phospho-EGFR, and a loading control (e.g., anti-tubulin or anti-GAPDH)
- HRP-conjugated secondary antibodies



- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Seed the cells in culture plates and allow them to adhere.
- Treat the cells with increasing concentrations of DDC-01-163 for various time points (e.g., 6, 24, 48 hours).[12]
- · Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against total EGFR overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Strip the membrane and re-probe with an antibody for a loading control.
- Quantify the band intensities using densitometry software and normalize the EGFR signal to the loading control. Calculate the percentage of EGFR degradation relative to the vehicle-



treated control.

# **Logical Relationship of Components**



Click to download full resolution via product page

Caption: The relationship between **JBJ-07-149** and the PROTAC DDC-01-163.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DDC-01-163 | EGFR PROTAC | Probechem Biochemicals [probechem.com]
- 5. PROTACpedia PROTACS on 32510788 [protacpedia.weizmann.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Ba/F3 Cells [cytion.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [JBJ-07-149: A Ligand for PROTAC-Mediated Degradation of Mutant EGFR]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613221#jbj-07-149-as-a-ligand-for-protac-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com